molecular formula C8H7BrClFO B15247833 1-(4-Bromo-5-chloro-2-fluorophenyl)ethanol

1-(4-Bromo-5-chloro-2-fluorophenyl)ethanol

Katalognummer: B15247833
Molekulargewicht: 253.49 g/mol
InChI-Schlüssel: ZROQOJKLNGWYPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-5-chloro-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7BrClFO It is a halogenated phenyl ethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Bromo-5-chloro-2-fluorophenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1-(4-Bromo-5-chloro-2-fluorophenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-5-chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The halogen atoms on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: 1-(4-Bromo-5-chloro-2-fluorophenyl)ethanone.

    Reduction: 1-(4-Bromo-5-chloro-2-fluorophenyl)ethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-5-chloro-2-fluorophenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-5-chloro-2-fluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Bromo-2-chloro-5-fluorophenyl)ethanol: Similar structure with different positions of halogen atoms.

    1-(5-Bromo-2-fluorophenyl)ethanol: Lacks the chlorine atom.

    1-(4-Bromo-5-chloro-2-fluorophenyl)ethanone: Ketone derivative of the compound.

Uniqueness

1-(4-Bromo-5-chloro-2-fluorophenyl)ethanol is unique due to the specific arrangement of halogen atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H7BrClFO

Molekulargewicht

253.49 g/mol

IUPAC-Name

1-(4-bromo-5-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H7BrClFO/c1-4(12)5-2-7(10)6(9)3-8(5)11/h2-4,12H,1H3

InChI-Schlüssel

ZROQOJKLNGWYPY-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1F)Br)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.